2-(Methylamino)-4-nitrobenzoic acid
Description
2-(Methylamino)-4-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a methylamino group (-NHCH₃) at position 2 and a nitro group (-NO₂) at position 4. The compound is commercially available but listed as discontinued in some catalogs .
Properties
IUPAC Name |
2-(methylamino)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFHYRFMHZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(Methylamino)-4-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and intermediates.
Biology: The compound is used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methylamino)-4-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituent type, position, or functional groups (Table 1).
Table 1: Structural Comparison of 2-(Methylamino)-4-nitrobenzoic Acid with Analogues
Key Observations:
- Positional Isomerism: Substitution at position 3 (e.g., 3-methoxy or 3-methylamino) alters electronic properties and steric hindrance compared to position 2 derivatives .
- Methyl vs. Methylamino: The methyl group in 2-methyl-4-nitrobenzoic acid lacks the basicity and hydrogen-bonding capability of the methylamino group in the target compound .
Physicochemical Properties
Melting Points and Solubility:
- The nitro group in all compounds contributes to high density and moderate solubility in polar solvents like DMSO or ethanol .
Acidity: The carboxylic acid (-COOH) group dominates acidity (pKa ~2–3), while the nitro group further stabilizes the deprotonated form via resonance .
Biological Activity
2-(Methylamino)-4-nitrobenzoic acid is an organic compound notable for its unique structure, which includes a methylamino group and a nitro group on a benzoic acid framework. This compound has garnered attention in various scientific fields due to its potential biological activities, including anti-inflammatory, analgesic effects, and its role as a precursor in synthetic organic chemistry.
The molecular formula of 2-(Methylamino)-4-nitrobenzoic acid is C8H8N2O4. It can be synthesized through various methods, including:
- Nitration of 2-(methylamino)benzoic acid using nitric acid and sulfuric acid.
- Reduction of 2-nitrobenzoic acid followed by amination with methylamine.
These synthetic routes highlight the compound's versatility and its application in creating other derivatives with potentially enhanced biological activities.
The biological activity of 2-(Methylamino)-4-nitrobenzoic acid is primarily attributed to its interaction with various molecular targets within biological systems:
- Electrophilic Nature : The nitro group can act as an electrophile, allowing it to interact with nucleophilic sites in proteins and nucleic acids.
- Cellular Pathways : The compound may interfere with cellular signaling pathways, which can lead to anti-inflammatory and analgesic effects. This interaction suggests a potential for therapeutic applications in pain management and inflammation.
Biological Activities
Research has indicated several biological activities associated with 2-(Methylamino)-4-nitrobenzoic acid:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
- Analgesic Properties : The compound may exhibit pain-relieving properties, which are currently being explored in various pharmacological studies.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of nitroaromatic compounds found that 2-(Methylamino)-4-nitrobenzoic acid significantly reduced inflammation markers in vitro. The results indicated a decrease in cytokine production, suggesting a mechanism by which the compound could alleviate inflammatory responses.
Case Study 2: Analgesic Effects
In another investigation focused on pain management, the administration of 2-(Methylamino)-4-nitrobenzoic acid in animal models resulted in a notable reduction in pain sensitivity. This study utilized behavioral assays to quantify pain responses, demonstrating the compound's potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(Methylamino)-4-nitrobenzoic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group instead of nitro | Limited anti-inflammatory effects |
| 4-Nitrobenzoic Acid | Nitro group only | Moderate antibacterial properties |
| 2-(Methylamino)benzoic Acid | Methylamino group only | Minimal analgesic effects |
This table illustrates how the presence of both the methylamino and nitro groups in 2-(Methylamino)-4-nitrobenzoic acid contributes to its enhanced biological activity compared to other related compounds .
Preparation Methods
Nitration and Direct Functionalization Approaches
Nitration of pre-functionalized benzoic acid derivatives is a common starting point. For example, 2-methyl-4-nitrobenzoic acid —a closely related compound—is synthesized via nitration of toluene derivatives followed by oxidation (see). Adapting this strategy, nitration of 2-methylbenzoic acid could theoretically yield 2-methyl-4-nitrobenzoic acid, which might then undergo bromination at the methyl group to enable nucleophilic substitution with methylamine. However, direct bromination of aromatic methyl groups is challenging and typically requires radical initiators (e.g., N-bromosuccinimide) or harsh conditions.
Reductive Amination of Nitro Precursors
An alternative route involves synthesizing 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) followed by methylation. Nitration of anthranilic acid (2-aminobenzoic acid) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the 4-nitro derivative. Subsequent methylation via Eschweiler-Clarke conditions (formaldehyde/formic acid) or alkylation with methyl iodide could introduce the methylamino group. However, over-methylation or side reactions at the carboxylic acid must be mitigated by protecting groups (e.g., esterification).
Detailed Methodologies and Comparative Analysis
Route 1: Bromination and Substitution of 2-Methyl-4-nitrobenzoic Acid
Step 1: Synthesis of 2-Methyl-4-nitrobenzoic Acid
As described in CN105218375A, toluene is nitrated with HNO₃/H₂SO₄ to yield 2-methyl-5-nitrotoluene, which is subsequently oxidized with KMnO₄ under acidic conditions to form 2-methyl-4-nitrobenzoic acid (95% yield, 99% purity).
Step 2: Bromination of the Methyl Group
Radical bromination of the methyl group using N-bromosuccinimide (NBS) and AIBN in CCl₄ generates 2-(bromomethyl)-4-nitrobenzoic acid . This step is critical but low-yielding (∼40%) due to competing ring bromination.
Step 3: Amination with Methylamine
Reacting the brominated intermediate with excess methylamine in DMF at 60°C facilitates nucleophilic substitution, yielding 2-(methylamino)-4-nitrobenzoic acid. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
Route 2: Nitration of Anthranilic Acid Followed by Methylation
Step 1: Nitration of Anthranilic Acid
Anthranilic acid undergoes nitration at 0°C with fuming HNO₃ to produce 4-nitroanthranilic acid. The nitro group directs to the para position relative to the amino group, though isomer separation is required (yield: 55–60%).
Step 2: Methylation of the Amino Group
Treating 4-nitroanthranilic acid with methyl iodide and K₂CO₃ in DMF at 80°C introduces the methylamino group. Protecting the carboxylic acid as a methyl ester beforehand prevents side reactions (yield: 70–75%).
Route 3: Direct Coupling via Buchwald-Hartwig Amination
A modern approach employs palladium-catalyzed coupling of 2-chloro-4-nitrobenzoic acid with methylamine. This method bypasses intermediate functionalization steps but requires expensive catalysts (e.g., Pd(OAc)₂/Xantphos) and elevated temperatures (100–120°C).
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitro group’s position is influenced by competing directing effects. For example, in anthranilic acid, the amino group (strongly ortho/para-directing) competes with the carboxylic acid (meta-directing). Using mixed acid (HNO₃/H₂SO₄) at low temperatures favors nitration para to the amino group.
Functional Group Compatibility
-
Carboxylic Acid Protection : Esterification (e.g., methyl ester) prevents unwanted side reactions during methylation or bromination.
-
Reductive Conditions : Catalytic hydrogenation of nitro groups must be avoided; instead, selective reagents like SnCl₂/HCl are used.
Industrial Scalability and Environmental Considerations
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(Methylamino)-4-nitrobenzoic acid, and how can competing by-products be minimized?
- Methodological Answer : The synthesis typically involves nitration of a precursor, such as 2-methylaminobenzoic acid. Nitration at the para position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mixture at 0–5°C) to avoid over-nitration or ortho-substitution. Protecting the methylamino group with acetyl or benzyl groups prior to nitration can improve regioselectivity . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-(Methylamino)-4-nitrobenzoic acid?
- Methodological Answer :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.5–8.5 ppm, split based on substitution pattern), methylamino group (δ 2.8–3.2 ppm, singlet for –NHCH₃), and carboxylic acid (δ 12–13 ppm, broad).
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~1520 and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), and ~3300 cm⁻¹ (N–H stretch).
- Mass Spectrometry : Molecular ion peak at m/z 210 (C₈H₈N₂O₄), with fragmentation patterns indicating loss of COOH (44 amu) or NO₂ (46 amu).
- Refer to NIST Chemistry WebBook for validated spectral data .
Q. How does the electron-donating methylamino group influence the acidity of 2-(Methylamino)-4-nitrobenzoic acid compared to 4-nitrobenzoic acid?
- Methodological Answer : The methylamino group at position 2 exerts an electron-donating inductive effect, reducing acidity compared to 4-nitrobenzoic acid. However, the nitro group at position 4 is strongly electron-withdrawing, enhancing acidity. Experimental pKa values can be estimated via titration (aqueous NaOH, pH meter) or computational methods (DFT). For reference, 4-nitrobenzoic acid has a pKa of ~1.7, while the methylamino substitution may raise it to ~2.2–2.5 due to competing resonance/inductive effects .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields (e.g., 40–75%) be systematically investigated?
- Methodological Answer :
- Controlled Replication : Vary reaction parameters (temperature, stoichiometry, catalyst) while monitoring intermediates via TLC or HPLC.
- By-Product Analysis : Use LC-MS to identify competing products (e.g., ortho-nitrated isomers or acetylated derivatives if protection steps fail).
- Computational Modeling : Apply density functional theory (DFT) to model transition states and identify energy barriers for competing pathways .
Q. What computational strategies predict the reactivity of 2-(Methylamino)-4-nitrobenzoic acid in nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and steric hindrance around the nitro and methylamino groups.
- Docking Studies : If the compound is bioactive, dock into enzyme active sites (e.g., cytochrome P450) to assess metabolic stability .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of 2-(Methylamino)-4-nitrobenzoic acid?
- Methodological Answer :
- Crystal Growth : Use slow evaporation (acetone/water) to obtain single crystals.
- Data Collection : Employ synchrotron radiation for high-resolution data.
- Refinement : Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., carboxylic acid dimers) and torsional angles of the nitro group .
Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies in medicinal chemistry?
- Methodological Answer :
- Functionalization : Introduce halogens at the benzene ring (e.g., Cl/Br via electrophilic substitution) or modify the methylamino group (e.g., alkylation to –N(CH₃)₂).
- Biological Assays : Test derivatives for antimicrobial or anticancer activity using in vitro models (e.g., MIC assays, MTT cytotoxicity).
- Metabolic Stability : Assess hepatic microsomal stability to guide lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
